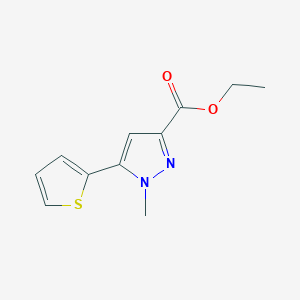

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate

Description

Chemical Identity and Classification

This compound belongs to the class of pyrazole carboxylate esters, specifically characterized by the presence of both pyrazole and thiophene heterocyclic rings within its molecular structure. The compound's International Union of Pure and Applied Chemistry name is ethyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate, reflecting its systematic nomenclature based on the pyrazole core structure with substituents at positions 1, 3, and 5.

The molecular structure features a five-membered pyrazole ring with a methyl group attached to nitrogen at position 1, an ethyl carboxylate ester group at position 3, and a thiophene ring system at position 5. The compound's Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=NN(C)C(=C1)C1=CC=CS1, which provides a linear notation of its structural connectivity.

The compound exists as a solid at room temperature with a relatively low melting point of 38°C, indicating moderate intermolecular forces within its crystal structure. Its boiling point of 378.9°C suggests thermal stability under standard synthetic conditions, making it suitable for various chemical transformations. The density of 1.27 grams per cubic centimeter is consistent with organic compounds containing both nitrogen and sulfur heteroatoms, reflecting the contribution of these heavier elements to the overall molecular mass.

The International Chemical Identifier key KIYMTNJEKXVPSQ-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. Multiple synonyms exist for this compound, including ethyl 1-methyl-5-thiophen-2-yl pyrazole-3-carboxylate and 1H-pyrazole-3-carboxylic acid, 1-methyl-5-(2-thienyl)-, ethyl ester, reflecting different naming conventions used in chemical literature.

Historical Development and Research Context

The development of this compound emerged from broader research into heterocyclic chemistry and the synthesis of bioactive compounds containing multiple heteroaromatic rings. Conventional procedures for pyrazole synthesis have historically involved the direct reaction of beta-diketones with hydrazine derivatives, establishing fundamental approaches to pyrazole ring formation.

Research published in 2005 by Flores and colleagues documented significant advances in the regiospecific synthesis of heteropolycyclic systems containing both pyrazole and thiophene components. This work demonstrated the successful development of cyclocondensation reactions using beta-alkoxyvinyl trihalomethyl ketones with heteroaroylhydrazines under mild conditions in methanol as solvent. The research achieved yields ranging from 50 to 78 percent for various heteroaroyl-2-pyrazolines trihalomethyl and substituted heteroaryl compounds.

The synthesis methodology evolved to include reactions of 1,1,1-trifluoro(chloro)-4-methoxy-4-(2-furyl)- and 4-(2-thienyl)-3-buten-2-ones with various hydrazide derivatives, producing regiospecific products in satisfactory yields. These developments established important precedents for creating non-condensed heteropolycyclic systems incorporating thiophene and pyrazole moieties.

Patent literature from 2013 documented specific synthetic approaches for related pyrazole carboxylate compounds, including methods for preparing 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate using sodium hydride and dimethyl carbonate in dimethylformamide. These procedures achieved yields ranging from 79.1 to 90.1 percent under optimized conditions, demonstrating the practical viability of scaled synthetic approaches.

More recent research published in 2023 in American Chemical Society Omega presented regiocontrolled methodologies for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials. This work expanded the synthetic toolkit available for accessing diverse pyrazole derivatives and established new protocols for regioselective synthesis.

Significance in Heterocyclic Chemistry

This compound exemplifies the importance of multi-heteroatom systems in modern heterocyclic chemistry. The compound incorporates three different types of heteroatoms - two nitrogens in the pyrazole ring and one sulfur in the thiophene ring - creating a molecular framework with diverse electronic properties and potential reactivity patterns.

The significance of this compound extends to its role as a building block for more complex heterocyclic architectures. The presence of the ethyl carboxylate functional group at position 3 of the pyrazole ring provides a reactive site for further chemical modifications, including hydrolysis to the corresponding carboxylic acid, amide formation, or ester exchange reactions. This versatility makes the compound valuable for constructing libraries of related structures for biological screening or materials applications.

Research has demonstrated that pyrazole derivatives containing thiophene substituents often exhibit enhanced biological activities compared to their non-sulfur-containing analogs. The thiophene ring contributes electron-rich aromatic character and potential for pi-pi stacking interactions, which can influence molecular recognition processes and binding affinity to biological targets.

The compound's structure also represents an important example of regioselective synthesis in heterocyclic chemistry. The specific placement of substituents around the pyrazole ring requires careful control of reaction conditions and substrate selection to achieve the desired regioisomer. Understanding these selectivity patterns contributes to broader knowledge of heterocyclic reaction mechanisms and synthetic strategy development.

Furthermore, the compound serves as a model system for studying the electronic effects of combining electron-rich thiophene rings with electron-deficient pyrazole systems. This combination creates opportunities for intramolecular electronic communication and potentially unique photophysical or electrochemical properties that could be exploited in materials science applications.

Relationship to Pyrazole and Thiophene Chemistry

The structure of this compound directly connects two major areas of heterocyclic chemistry: pyrazole chemistry and thiophene chemistry. Understanding this relationship requires examination of how these two ring systems influence each other's properties and reactivity patterns within the combined molecular framework.

Pyrazole chemistry forms the foundation for this compound's core structure, with the 1H-pyrazole ring providing a five-membered diazole system containing adjacent nitrogen atoms. The methylation at nitrogen position 1 eliminates tautomerism that would otherwise be possible in unsubstituted pyrazoles, fixing the electronic structure and improving chemical stability. The carboxylate ester at position 3 represents a common functionalization pattern in pyrazole chemistry, providing electron-withdrawing character that influences the ring's reactivity and potential for further substitution reactions.

Thiophene chemistry contributes the aromatic sulfur heterocycle at position 5 of the pyrazole ring, introducing additional complexity to the molecular electronic structure. Thiophene rings are known for their electron-rich character and ability to participate in electrophilic aromatic substitution reactions. The connection through position 2 of the thiophene ring to position 5 of the pyrazole creates a biaryl-type linkage that allows for potential conjugation between the two ring systems.

Comparative analysis with related compounds reveals important structure-activity relationships. The non-methylated analog, ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate (Chemical Abstracts Service number 121195-03-7), differs by the absence of the methyl group at nitrogen position 1. This structural difference results in a molecular weight of 222.26 grams per mole compared to 236.29 grams per mole for the methylated version. The non-methylated compound exhibits different physical properties, including a higher melting point range of 138-140°C compared to 38°C for the methylated derivative.

The relationship between these ring systems also extends to synthetic approaches and reaction mechanisms. Research has shown that the synthesis of such compounds often involves regiospecific cyclocondensation reactions where the thiophene moiety influences the selectivity of pyrazole ring formation. The electron-rich nature of the thiophene ring can stabilize certain intermediates and direct the course of cyclization reactions, leading to preferential formation of specific regioisomers.

The combined pyrazole-thiophene system also creates opportunities for studying electronic communication between heteroaromatic rings. Computational studies and spectroscopic investigations of such systems contribute to understanding how electron density distribution and molecular orbital interactions influence chemical behavior and potential applications in electronic materials or sensing devices.

Properties

IUPAC Name |

ethyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYMTNJEKXVPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428779 | |

| Record name | Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-60-6 | |

| Record name | Ethyl 1-methyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate has been investigated for its potential pharmacological properties. Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory process .

Case Study: Anti-inflammatory Activity

A study published in ACS Omega demonstrated that certain pyrazole derivatives, including this compound, exhibited notable inhibition of inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Agricultural Chemistry

This compound is also explored for its application as a pesticide or herbicide. The thienyl group enhances the biological activity of the pyrazole structure, making it effective against various pests and diseases affecting crops.

| Target Organism | Activity | Concentration (mg/L) | Reference |

|---|---|---|---|

| Aphids | Insecticidal | 50 | |

| Fungal pathogens | Antifungal | 100 |

Material Science

The compound has potential applications in the development of new materials, particularly in organic electronics and sensors. Its unique electronic properties can be utilized to create conductive polymers or coatings.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices enhances conductivity and stability under various environmental conditions. This application is crucial for developing flexible electronic devices .

Mechanism of Action

The mechanism by which Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate and Analogs

*Note: Discrepancy in CAS numbers discussed in Section 1.

Crystallographic and Stability Profiles

- Crystal Packing: The thienyl group’s planarity may promote distinct hydrogen-bonding patterns compared to non-aromatic substituents. highlights that hydrogen-bonding networks in crystals are critical for stability, and sulfur’s polarizability could enhance intermolecular interactions .

- Validation : Structures of pyrazole derivatives are often validated using SHELX software, ensuring accuracy in bond lengths and angles .

Biological Activity

Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a thienyl group and an ethyl ester. Its molecular formula is , with a molecular weight of approximately 236.29 g/mol. The presence of the thiophene moiety is significant as it may enhance the compound's interaction with biological targets, contributing to its pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. In a study, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential utility in treating infections caused by resistant strains .

| Microorganism | MIC (μmol/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.050 | |

| Escherichia coli | 0.038 | |

| Pseudomonas aeruginosa | 0.067 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

The biological effects of this compound are largely attributed to its interactions with specific molecular targets within cells:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic functions, influencing drug bioavailability and metabolism.

- Cell Signaling Modulation : It influences cellular signaling pathways by altering gene expression related to oxidative stress response, thereby affecting cellular metabolism and homeostasis .

Study on Antimicrobial Activity

In a notable study, various pyrazole derivatives, including this compound, were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited significant activity against multiple bacterial strains, supporting its potential use as an antimicrobial agent .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of the compound in vitro. Results showed that treatment with this compound reduced the production of inflammatory mediators in cultured cells, highlighting its therapeutic potential in managing inflammation-related disorders .

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, condensation of hydrazine derivatives with β-keto esters (e.g., ethyl 3-thiophen-2-yl-3-oxopropanoate) under acidic conditions (HCl/AcOH) yields the pyrazole core. Substitution at the 1-position is achieved using methyl iodide in DMF with K₂CO₃ as a base. Key variables include solvent polarity, temperature (70–100°C), and stoichiometric ratios of reactants. Yields range from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is spectroscopic characterization (NMR, HRMS) performed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The thienyl protons (δ 6.8–7.5 ppm) and pyrazole protons (δ 6.1–6.3 ppm) show distinct splitting patterns. The methyl group at N1 appears as a singlet (~δ 3.2 ppm), while the ester ethyl group shows quartets (δ 4.2–4.4 ppm) and triplets (δ 1.3–1.4 ppm) .

- HRMS : Exact mass calculation (e.g., C₁₁H₁₂N₂O₂S) requires high-resolution instruments (ESI+ mode) to confirm molecular ion peaks and isotopic patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While classified as non-hazardous, standard precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Avoidance of inhalation/ingestion; work in a fume hood.

- Storage at 0–8°C in airtight containers away from oxidizers.

- Immediate cleanup of spills using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) optimize geometry and predict vibrational spectra.

- Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Pyrazole’s planar structure and thienyl’s π-system may favor binding to hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

Methodological Answer:

- Compare assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and control groups may explain discrepancies.

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Re-synthesize compounds using standardized protocols to rule out impurities .

Q. How does crystallographic analysis (SHELX refinement) elucidate intermolecular interactions in this compound?

Methodological Answer:

Q. What electrochemical methods enable functionalization of the pyrazole core?

Methodological Answer: Electrochemical aromatization (e.g., using Pt electrodes in acetonitrile with LiClO₄ as electrolyte) can oxidize pyrazoline intermediates to pyrazoles. Controlled potential (~1.2 V vs. Ag/AgCl) minimizes overoxidation. Monitor reaction progress via cyclic voltammetry .

Q. How does the ester group’s reactivity influence derivatization for SAR studies?

Methodological Answer:

- Hydrolysis: Use NaOH/EtOH to convert the ester to a carboxylic acid for amide coupling.

- Transesterification: React with alcohols (e.g., MeOH) under acid catalysis to modify solubility.

- Click chemistry: Introduce azide/alkyne groups for triazole formation .

Q. What are the decomposition pathways under thermal or photolytic stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.